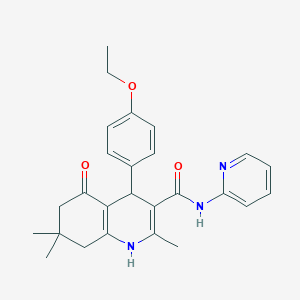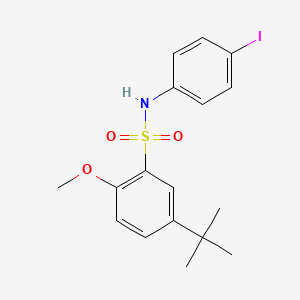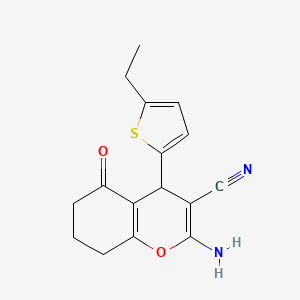
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide (ACPA) is a synthetic compound that belongs to the class of N-acylhydrazones. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system. ACPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, depression, and neurodegenerative diseases.
Mecanismo De Acción
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide binds to the CB1 receptor with high affinity and activates the receptor by inducing a conformational change that triggers the downstream signaling pathways. The CB1 receptor is coupled to the G protein, which activates the intracellular signaling cascades, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinase (MAPK), and the modulation of ion channels. The activation of the CB1 receptor by N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide leads to the modulation of neurotransmitter release, synaptic plasticity, and gene expression, which results in various physiological and behavioral effects.
Biochemical and physiological effects:
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been shown to induce analgesia, reduce inflammation, increase appetite, enhance memory and learning, and modulate mood and anxiety. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be easily synthesized and purified, and its activity can be measured using various assays, including radioligand binding, cAMP assay, and calcium imaging. However, N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has some limitations, including its potential toxicity, which requires careful dosing and monitoring, and its limited solubility, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has several potential future directions for research, including its use as a tool for studying the CB1 receptor function and pharmacology, its development as a therapeutic agent for various neurological disorders, and its application in drug discovery and development. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be used to investigate the role of the CB1 receptor in various physiological and pathological processes, including pain, inflammation, appetite regulation, mood and anxiety, and neurodegeneration. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can also be used to screen for novel CB1 receptor ligands with improved selectivity, efficacy, and safety profiles. Moreover, N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be used as a lead compound for the development of novel drugs that target the CB1 receptor for the treatment of various neurological disorders.
Métodos De Síntesis
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be synthesized by the reaction of N-phenyl-4-cyclohexene-1,2-dicarboximide with allyl bromide in the presence of a base, such as potassium carbonate or sodium hydride. The reaction proceeds through nucleophilic substitution of the bromide group by the allyl group, followed by elimination of the leaving group.
Aplicaciones Científicas De Investigación
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been widely used in scientific research to study the function and pharmacology of the CB1 receptor. It has been shown to be a highly selective agonist of the CB1 receptor, with no significant activity on the CB2 receptor or other G protein-coupled receptors. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been used to investigate the role of the CB1 receptor in various physiological processes, including pain sensation, appetite regulation, mood and anxiety, memory and learning, and neuroinflammation.
Propiedades
IUPAC Name |
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-18-16(20)14-10-6-7-11-15(14)17(21)19-13-8-4-3-5-9-13/h2-9,14-15H,1,10-12H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVQNDTCIECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5029819.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B5029820.png)
![3-(3-fluorophenyl)-5-(1-piperidinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5029834.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029836.png)
![3-[(4-bromophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B5029854.png)


![2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5029868.png)

![2-chloro-5-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5029874.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5029883.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029903.png)